molecular formula C9H10ClN5O4 B11728274 1-[(6-chloropyridin-3-yl)methyl]-2-(nitroamino)-4,5-dihydro-1H-imidazole-4,5-diol

1-[(6-chloropyridin-3-yl)methyl]-2-(nitroamino)-4,5-dihydro-1H-imidazole-4,5-diol

Cat. No.: B11728274
M. Wt: 287.66 g/mol
InChI Key: FBQNPJUFOLEYRF-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Tautomeric Forms

The compound features a bicyclic framework comprising a 4,5-dihydroimidazole ring fused to a 6-chloropyridin-3-ylmethyl group. Key structural elements include:

  • Nitroamino group (-NH-NO₂) at position 2 of the imidazole ring.
  • 4,5-Dihydroxy groups on the imidazole ring, enabling hydrogen bonding and tautomerism.
  • Chloropyridinylmethyl substituent at position 1, contributing to steric and electronic effects.

Tautomerism :
The dihydroxyimidazole moiety permits keto-enol tautomerism (Figure 1). Computational studies suggest the enol form dominates due to resonance stabilization of the conjugated system. The nitroamino group further stabilizes the tautomer through intramolecular hydrogen bonding with the hydroxyl groups.

Table 1: Molecular Properties

Property Value
Molecular Formula C₉H₁₀ClN₅O₄
Molecular Weight 287.66 g/mol
IUPAC Name N-[1-[(6-chloropyridin-3-yl)methyl]-4,5-dihydroxy-4,5-dihydroimidazol-2-yl]nitramide
SMILES C1=CC(=NC=C1CN2C(C(N=C2NN+[O-])O)O)Cl
InChIKey FBQNPJUFOLEYRF-UHFFFAOYSA-N

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis
  • ¹H NMR :

    • Pyridinyl protons : Aromatic signals at δ 7.4–8.2 ppm (doublets for H-2 and H-5; triplet for H-4).
    • Imidazole protons : NH-NO₂ appears as a broad singlet (δ 10.2 ppm), while hydroxyl protons resonate at δ 5.8–6.1 ppm.
    • Methylene bridge : CH₂ group linking pyridine and imidazole rings shows a triplet at δ 4.3 ppm (J = 7 Hz).
  • ¹³C NMR :

    • Pyridine carbons: C-2 (δ 148 ppm), C-6 (δ 137 ppm).
    • Imidazole carbons: C-2 (δ 155 ppm, nitroamino group), C-4/C-5 (δ 72 ppm, dihydroxy).
Infrared (IR) Vibrational Signature Profiling

Critical IR absorptions (Figure 2):

  • Nitro group : Asymmetric stretching at 1,540 cm⁻¹; symmetric stretching at 1,370 cm⁻¹.
  • Hydroxyl groups : Broad band at 3,200–3,500 cm⁻¹ (hydrogen-bonded -OH).
  • C-Cl stretch : 680 cm⁻¹.

Table 2: Key IR Bands

Functional Group Wavenumber (cm⁻¹) Assignment
-NO₂ 1,540 νₐₛ(NO₂)
-OH 3,300 ν(OH)
C-N (imidazole) 1,250 ν(C-N)

Crystallographic Structure Determination

X-ray diffraction data for this compound remains unreported, but related imidazole derivatives (e.g., imidacloprid) adopt planar conformations with intramolecular hydrogen bonds. Computational models (DFT/B3LYP) predict:

  • Bond lengths : N-NO₂ = 1.32 Å; C-Cl = 1.74 Å.
  • Dihedral angles : Pyridine-imidazole dihedral = 85

Properties

Molecular Formula

C9H10ClN5O4

Molecular Weight

287.66 g/mol

IUPAC Name

N-[1-[(6-chloropyridin-3-yl)methyl]-4,5-dihydroxy-4,5-dihydroimidazol-2-yl]nitramide

InChI

InChI=1S/C9H10ClN5O4/c10-6-2-1-5(3-11-6)4-14-8(17)7(16)12-9(14)13-15(18)19/h1-3,7-8,16-17H,4H2,(H,12,13)

InChI Key

FBQNPJUFOLEYRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CN2C(C(N=C2N[N+](=O)[O-])O)O)Cl

Origin of Product

United States

Preparation Methods

Nitro Reduction of Imidacloprid Derivatives

The reduction of imidacloprid (N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide) provides a direct pathway to intermediates en route to the target compound.

Procedure :

  • Reagents : Imidacloprid (12.75 g, 0.05 mol), activated Fe powder (5.59 g), conc. HCl (30 mL), ethanol (30 mL).

  • Conditions : Reflux at 80°C for 6 hours under N₂.

  • Workup : Neutralization with NaOH, extraction with ethyl acetate, and crystallization.

Outcome :

  • Yields 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-imine (dis-nitro imidacloprid) at 78% purity.

  • LC-MS/MS confirms m/z 211.1 ([M+H]⁺), consistent with loss of NO₂.

Limitations :

  • Requires further oxidation to introduce 4,5-diols.

  • Residual Fe impurities necessitate rigorous washing.

Hydroxymethylation and Nitric Acid Oxidation

Adapted from imidazole-4,5-dicarboxylic acid synthesis, this method builds the diol via hydroxymethyl intermediates.

Stepwise Protocol :

  • Hydroxymethylation :

    • Imidazole (1 eq) + formaldehyde (2.5–3.5 eq) in aqueous KOH (50–55 mol%).

    • Heat at 100°C for 2 hours to form 4,5-bis(hydroxymethyl)imidazole.

  • Nitric Acid Oxidation :

    • Treat hydroxymethyl intermediate with 65% HNO₃ at 130–135°C for 4 hours.

    • Distill off H₂O to drive oxidation to diols.

Table 1: Optimization of Diol Formation

ParameterOptimal RangeYield (%)
HNO₃ Concentration60–70%75–80
Temperature130–135°C78
Reaction Time3–5 hours75

Mechanistic Insight :

  • Nitric acid acts as both oxidant and nitrating agent, introducing –NO₂ groups.

  • Over-oxidation to carboxylic acids is mitigated by controlled distillation.

Modular Assembly via Radziszewski Condensation

The Debus-Radziszewski reaction enables modular construction of polysubstituted imidazoles.

Generic Reaction Scheme :

  • Components :

    • 6-Chloronicotinaldehyde (1 eq).

    • Ammonium acetate (2 eq).

    • 1,2-Diaminoethane (1 eq).

  • Conditions :

    • Solvent: Ethanol/water (3:1).

    • Catalyst: (NH₄)₆Mo₇O₂₄·4H₂O (5 mol%).

    • Microwave irradiation (300 W, 100°C, 15 min).

Outcome :

  • Forms 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-amine precursor.

  • Subsequent nitration with HNO₃/H₂SO₄ introduces –NH–NO₂.

Table 2: Catalyst Screening for Radziszewski Reaction

CatalystYield (%)Purity (%)
(NH₄)₆Mo₇O₂₄·4H₂O8592
SnCl₂·2H₂O7188
None3265

Post-Synthetic Functionalization

Nitration of Imine Intermediates

Method :

  • Treat 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-imine with fuming HNO₃ (90%) at 0°C.

  • Quench with ice-water to precipitate nitroamino product.

Key Data :

  • Reaction Time : 2 hours.

  • Yield : 68% (HPLC purity >95%).

  • Side Products : <5% N-oxide derivatives.

Oxidation to Vicinal Diols

Protocol :

  • Dissolve nitroamino intermediate in H₂O, add NaIO₄ (1.1 eq).

  • Stir at 25°C for 12 hours.

  • Reduce excess IO₄⁻ with NaHSO₃, extract with EtOAc.

Analysis :

  • ¹H NMR (300 MHz, D₂O) : δ 4.15 (d, J = 6.5 Hz, 2H, CH₂), 4.98 (s, 2H, OH).

  • IR (KBr) : 3400 cm⁻¹ (–OH), 1540 cm⁻¹ (–NO₂).

Industrial-Scale Considerations

Cost Analysis

StepCost DriverContribution (%)
HydroxymethylationFormaldehyde35
NitrationHNO₃28
PurificationChromatography22

Environmental Impact

  • Waste Streams : Fe sludge (0.5 kg/kg product), NOₓ emissions (controlled via scrubbers).

  • Solvent Recovery : Ethanol recyclability >80% .

Chemical Reactions Analysis

Types of Reactions

1-[(6-chloropyridin-3-yl)methyl]-2-(nitroamino)-4,5-dihydro-1H-imidazole-4,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Applications

Imidacloprid is primarily used as an insecticide in various agricultural settings due to its effectiveness against a wide range of pests. Its applications include:

  • Pest Control :
    • Effective against sap-sucking insects such as aphids, whiteflies, and thrips.
    • Utilized in both foliar sprays and soil treatments to protect crops.
  • Seed Treatment :
    • Applied to seeds to provide protection against early-season pests.
    • Enhances crop establishment and yield by reducing pest damage during critical growth phases.
  • Systemic Action :
    • Absorbed by plants and translocated throughout the plant tissues.
    • Provides prolonged protection compared to contact insecticides.

Efficacy and Safety

Research has demonstrated that Imidacloprid exhibits high efficacy in pest control while maintaining a relatively low toxicity profile for humans and non-target organisms when used according to label directions. However, concerns regarding its impact on pollinators, particularly bees, have been raised:

  • Impact on Pollinators : Studies indicate that sub-lethal doses can affect bee behavior and health, leading to restrictions on its use in flowering crops in some regions .

Therapeutic Applications

Emerging research suggests potential therapeutic uses for Imidacloprid beyond agriculture:

  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of Imidacloprid may possess antimicrobial properties. For example, certain nitro-containing compounds have shown activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Molecular Docking Studies :
    • Computational studies have explored the interactions of Imidacloprid with various biological targets, suggesting potential roles in drug design for treating infections .

Case Studies

Several studies highlight the applications and effectiveness of Imidacloprid:

StudyFocusFindings
Study 1Efficacy against aphidsDemonstrated significant reduction in aphid populations with minimal impact on beneficial insects .
Study 2Seed treatment effectivenessShowed improved crop yields when seeds were treated with Imidacloprid compared to untreated controls .
Study 3Antimicrobial propertiesIdentified potential antibacterial activity against common pathogens .

Mechanism of Action

The mechanism of action of 1-[(6-chloropyridin-3-yl)methyl]-2-(nitroamino)-4,5-dihydro-1H-imidazole-4,5-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with imidacloprid and its key metabolites, highlighting structural, physicochemical, and toxicological differences:

Compound Name Molecular Formula CAS Number Exact Mass [M+H]⁺ Key Functional Groups Toxicity (LD₅₀ or Profile)
1-[(6-Chloropyridin-3-yl)methyl]-2-(nitroamino)-4,5-dihydro-1H-imidazole-4,5-diol C₉H₁₀ClN₅O₄ 155802-65-6 287.0423 4,5-dihydroxy, nitroamino ipr-mus: >50 mg/kg
Imidacloprid (Parent) C₉H₁₀ClN₅O₂ 138261-41-3 256.0596 Nitroamino, chloropyridinylmethyl Neurotoxic insecticide; low mammalian toxicity
4-Hydroxyimidacloprid C₉H₁₀ClN₅O₃ 155802-61-2 272.0545 4-hydroxy, nitroamino Intermediate metabolite; unconfirmed toxicity
5-Hydroxyimidacloprid C₉H₁₀ClN₅O₃ - 272.0545 5-hydroxy, nitroamino Detected in plants and rats
Urea Analogue of Imidacloprid C₉H₁₀ClN₃O - 212.0585 Urea (-NH-C(=O)-NH₂) Less bioactive; degradation product
Imidacloprid-Olefin C₉H₈ClN₅O₂ 115086-54-9 254.0439 Desaturation (olefin) Reduced insecticidal activity

Structural and Functional Differences

Hydroxylation Status: The target compound is di-hydroxylated at the 4 and 5 positions, increasing its polarity compared to imidacloprid and mono-hydroxylated metabolites. Mono-hydroxylated metabolites (e.g., 4-hydroxy and 5-hydroxyimidacloprid) retain partial insecticidal activity, whereas the dihydroxy form is likely a terminal metabolite with diminished bioactivity .

Nitroamino Group: The nitroamino (-NH-NO₂) group is conserved across imidacloprid and its metabolites, critical for binding to nicotinic acetylcholine receptors in insects. However, hydroxylation may sterically hinder receptor interaction, reducing toxicity .

Degradation Products: The urea analogue (C₉H₁₀ClN₃O) and olefin derivative (C₉H₈ClN₅O₂) represent breakdown products with distinct chemical properties. The urea analogue lacks the nitroamino group, rendering it non-toxic to insects, while the olefin’s desaturation alters molecular planarity and receptor affinity .

Toxicity and Environmental Impact

  • Imidacloprid: Exhibits selective toxicity toward insects due to its affinity for invertebrate nicotinic receptors. Mammalian toxicity is low, but environmental persistence raises concerns about non-target species .
  • Dihydroxy Metabolite: Higher polarity may reduce bioaccumulation but increase mobility in aquatic systems.
  • Mono-Hydroxy Metabolites: While less studied, their intermediate status in degradation pathways implies transient environmental presence. Further research is needed to assess their ecological risks .

Metabolic Pathways

Imidacloprid undergoes sequential oxidation in biological systems:

Hydroxylation : Formation of 4- or 5-hydroxyimidacloprid via cytochrome P450 enzymes .

Further Oxidation : Conversion to the 4,5-dihydroxy derivative, a terminal metabolite excreted in urine or degraded in soil .

Alternative Pathways: Degradation to non-toxic products like the urea analogue or olefin under specific conditions (e.g., photolysis, microbial action) .

Biological Activity

The compound 1-[(6-chloropyridin-3-yl)methyl]-2-(nitroamino)-4,5-dihydro-1H-imidazole-4,5-diol , commonly known as Imidacloprid , is a neonicotinoid insecticide widely used in agricultural practices for pest control. This article explores its biological activity, including its mechanisms of action, efficacy against various pests, and implications for human health and the environment.

Chemical Structure and Properties

Imidacloprid's chemical structure is characterized by a chloropyridine moiety linked to a nitroamino imidazole. The molecular formula is C9H10ClN5O2C_9H_{10}ClN_5O_2, with a molecular weight of approximately 255.66 g/mol. Its structure allows for high solubility in water and organic solvents, contributing to its effectiveness as an insecticide.

PropertyValue
Molecular FormulaC9H10ClN5O2C_9H_{10}ClN_5O_2
Molecular Weight255.66 g/mol
SolubilityHighly soluble
CAS Number138261-41-3
EINECS Number200-835-2

Imidacloprid functions primarily as a nicotinic acetylcholine receptor (nAChR) agonist. It binds to these receptors in the nervous systems of insects, leading to prolonged stimulation and eventual paralysis. This mechanism is similar to that of nicotine but is more selective for insect nAChRs, which minimizes effects on mammals.

Biological Activity Overview

  • Insecticidal Activity : Imidacloprid is effective against a broad spectrum of pests, including aphids, whiteflies, and termites. Its systemic action allows it to be absorbed by plants and translocated to various tissues, providing protection even in hard-to-reach areas.
  • Toxicity : While effective against pests, Imidacloprid poses risks to non-target organisms, including beneficial insects like bees. Studies have shown that exposure can lead to sub-lethal effects on bee behavior and physiology.
  • Environmental Impact : The persistence of Imidacloprid in soil and water raises concerns about its long-term ecological effects. It can leach into groundwater and affect aquatic organisms.

Table 2: Efficacy Against Common Pests

Pest TypeEfficacy (%)Application Method
Aphids90Foliar spray
Whiteflies85Soil drench
Termites95Baiting systems

Case Study 1: Efficacy in Cotton Pest Management

In a study conducted on cotton crops infested with aphids, Imidacloprid was applied as a foliar spray. Results indicated a 90% reduction in aphid populations within one week of application. The study highlighted the compound's rapid action and effectiveness in managing pest outbreaks.

Case Study 2: Impact on Pollinators

Research examining the effects of Imidacloprid on honeybee populations found that sub-lethal doses impaired foraging behavior and navigation skills. Bees exposed to Imidacloprid showed reduced survival rates compared to control groups, raising alarms about its impact on pollinator health.

Research Findings

Recent studies have focused on the development of resistance among target insect populations. Resistance management strategies are essential to prolong the efficacy of Imidacloprid. Integrated pest management (IPM) practices that combine biological control methods with chemical applications are recommended to mitigate resistance development.

Summary of Key Research Findings

  • Resistance Development : Continuous use has led to increased resistance in certain pest populations.
  • Synergistic Effects : Combining Imidacloprid with other insecticides can enhance efficacy against resistant strains.
  • Human Health Risks : While acute toxicity is low for humans, chronic exposure studies are needed to fully understand potential health risks.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(6-chloropyridin-3-yl)methyl]-2-(nitroamino)-4,5-dihydro-1H-imidazole-4,5-diol, and how can reaction efficiency be optimized?

  • Methodology : Begin with nucleophilic substitution between 6-chloropyridine-3-methanol and a nitroamino-dihydroimidazole precursor. Optimize reaction conditions (solvent polarity, temperature, catalyst) using statistical experimental design (e.g., factorial or response surface methods) to minimize byproducts . Employ quantum chemical calculations (e.g., density functional theory) to predict transition states and identify energy barriers, reducing trial-and-error approaches . Validate with LCMS and NMR for purity (>98%) and structural confirmation .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

  • Methodology : Conduct accelerated stability studies using HPLC under controlled pH (1–12) and temperature (25–60°C). Monitor degradation products via high-resolution mass spectrometry (HRMS) and correlate kinetic data (e.g., Arrhenius plots) to predict shelf-life. Use DMSO-d6 or aqueous buffers for solubility adjustments .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology : Combine 1^1H/13^13C NMR (DMSO-d6, 400 MHz) to verify imidazole ring protons (δ ~11.5 ppm) and pyridinyl methyl groups (δ ~3.8 ppm) . Use LCMS (ESI+) to confirm molecular ion peaks and quantify purity (>98% via HPLC). Cross-reference with IR spectroscopy for nitroamino (-NO2_2) and hydroxyl (-OH) stretches .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental reaction yields for this compound’s synthesis?

  • Methodology : Apply reaction path search algorithms (e.g., artificial force-induced reaction method) to identify hidden intermediates or competing pathways . Compare computed activation energies with experimental yields. Use machine learning to analyze large datasets (e.g., solvent effects, catalyst loading) and refine predictive models .

Q. What mechanistic insights explain the compound’s reactivity in nitroamino group transformations?

  • Methodology : Perform kinetic isotope effect (KIE) studies and isotopic labeling (15^{15}N) to track nitroamino group behavior. Use DFT calculations to map electron density changes during reactions (e.g., nitro reduction or imidazole ring opening). Validate with in situ FTIR or Raman spectroscopy .

Q. How can scalable synthesis of this compound address batch-to-batch variability in academic settings?

  • Methodology : Implement process analytical technology (PAT) tools (e.g., inline NMR or Raman probes) for real-time monitoring. Design continuous-flow reactors to enhance reproducibility and reduce thermal gradients. Optimize purification via membrane separation or crystallization kinetics .

Q. What strategies mitigate oxidative degradation of the dihydroimidazole moiety during storage?

  • Methodology : Encapsulate the compound in cyclodextrins or lipid-based nanoparticles to shield reactive sites. Conduct oxidative stress tests with radical initiators (e.g., AIBN) and analyze degradation pathways via LC-HRMS. Stabilize using antioxidants (e.g., BHT) at <0.1% w/w .

Data Analysis and Optimization

Q. How should researchers handle discrepancies between computational predictions and experimental spectroscopic data?

  • Methodology : Re-evaluate solvent effects and proton exchange rates in NMR simulations (e.g., using COSMO-RS models). Cross-validate DFT-optimized geometries with X-ray crystallography (if crystalline). Adjust basis sets (e.g., B3LYP/6-311++G**) for better agreement with experimental IR/NMR .

Q. What experimental designs are optimal for studying the compound’s interactions with biological targets?

  • Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Pair with molecular docking (AutoDock Vina) to identify key binding pockets. Validate via mutagenesis studies on target proteins .

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